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molecular formula C14H10ClNS B8552664 4-Chlorobenzhydryl isothiocyanate

4-Chlorobenzhydryl isothiocyanate

Cat. No. B8552664
M. Wt: 259.8 g/mol
InChI Key: STGKLOSCHUNYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101659

Procedure details

A mixture of 80 ml of carbon disulfide and 39.82 g (0.193 mole) of dicyclohexylcarbodimide in 100 ml of anhydrous ether, under dry N2, is cooled with stirring to -35° C. Then 42.23 g (0.194 mole) of p-chlorobenzhydrylamine in 500 ml of dry ether is added over about 5 min such that the temperature within the reaction vessel does not rise above -20° C. The temperature is allowed to rise slowly over 3 hrs. to ca.25° C and stirring is continued overnight. Dicyclohexylthiourea was removed by filtration and the filtrate is taken to dryness in vacuo. The cloudy oil is treated with 500 ml of pentane which dissolves the product and precipitates more insoluble impurities. Filtration through filter aid (diatomaceous earth) and solvent removal in vacuo gives p-chlorobenzhydryl isothiocyanate as an oil; IR (neat) 2140 cm-1.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
39.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
42.23 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.C1(N=C=NC2CCCCC2)CCCCC1.[Cl:19][C:20]1[CH:33]=[CH:32][C:23]([CH:24]([NH2:31])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:22][CH:21]=1>CCOCC>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([CH:24]([N:31]=[C:1]=[S:3])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:32][CH:33]=1

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
39.82 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
42.23 g
Type
reactant
Smiles
ClC1=CC=C(C(C2=CC=CC=C2)N)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
with stirring to -35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under dry N2, is cooled
CUSTOM
Type
CUSTOM
Details
does not rise above -20° C
STIRRING
Type
STIRRING
Details
25° C and stirring
WAIT
Type
WAIT
Details
is continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Dicyclohexylthiourea was removed by filtration
ADDITION
Type
ADDITION
Details
The cloudy oil is treated with 500 ml of pentane which
DISSOLUTION
Type
DISSOLUTION
Details
dissolves the product
CUSTOM
Type
CUSTOM
Details
precipitates more insoluble impurities
FILTRATION
Type
FILTRATION
Details
Filtration
FILTRATION
Type
FILTRATION
Details
through filter
CUSTOM
Type
CUSTOM
Details
aid (diatomaceous earth) and solvent removal in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C(C2=CC=CC=C2)N=C=S)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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